1-Boc-2-Butylpiperazine hydrochloride

Overview

Description

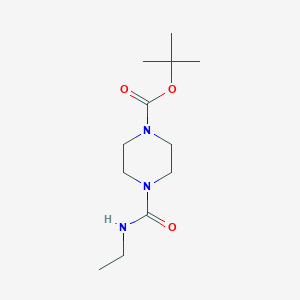

1-Boc-2-Butylpiperazine hydrochloride is a chemical compound with the molecular formula C13H27ClN2O2 . It is commonly used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C13H26N2O2.ClH/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4;/h11,14H,5-10H2,1-4H3;1H . The molecular weight of this compound is 278.82 g/mol .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 278.82 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources retrieved.

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds similar to "1-Boc-2-Butylpiperazine hydrochloride" often focuses on their synthesis and the development of novel synthetic routes. For example, studies have explored the synthesis of arylpiperazines via palladium-catalyzed aromatic amination reactions, highlighting the importance of such compounds in medicinal chemistry and drug design (Kerrigan, Martin, & Thomas, 1998). These synthetic efforts underscore the versatility of piperazine derivatives as building blocks for more complex molecular structures.

Applications in Medicinal Chemistry

Piperazine derivatives, akin to "this compound," are prominently featured in medicinal chemistry, where they serve as key intermediates in the synthesis of a wide range of therapeutic agents. For instance, hydroxyethylpiperazine derivatives have been evaluated for their antimalarial activity, demonstrating the potential of such compounds in addressing global health challenges (Cunico, Gomes, Moreth, Manhanini, Figueiredo, Penido, Henriques, Varotti, & Krettli, 2009). This research highlights the critical role of piperazine scaffolds in the discovery and development of new drugs.

Environmental Applications

Beyond their medicinal applications, derivatives of piperazine structures are also explored for their environmental implications, such as in the degradation of pollutants. For example, the study on the degradation of atrazine by electrochemically activated persulfate using boron-doped diamond anode sheds light on the potential environmental applications of related chemical processes (Bu, Zhu, & Zhou, 2018). This suggests that compounds with similar chemical functionalities could be relevant in environmental remediation efforts.

Safety and Hazards

According to the safety information provided, 1-Boc-2-Butylpiperazine hydrochloride is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mechanism of Action

Target of Action

It is known that piperazine compounds, which include 1-boc-2-butylpiperazine hydrochloride, generally target gaba receptors .

Mode of Action

Piperazine compounds, including this compound, are known to act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Pharmacokinetics

It is known that piperazine compounds are partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .

Result of Action

Given its action as a gaba receptor agonist, it can be inferred that it influences neuronal activity, potentially leading to the paralysis of certain parasites .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could impact its stability.

properties

IUPAC Name |

tert-butyl 2-butylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2.ClH/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4;/h11,14H,5-10H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEVHLSHYHGZFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662514 | |

| Record name | tert-Butyl 2-butylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1179359-55-7 | |

| Record name | tert-Butyl 2-butylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

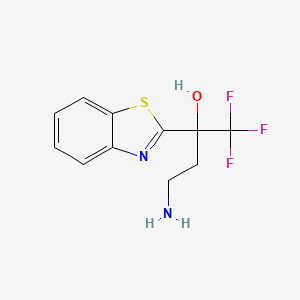

![2,2,2-trifluoroethyl N-[2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]carbamate](/img/structure/B1520789.png)

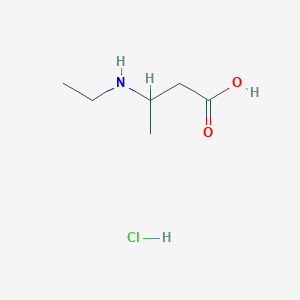

![2-(Benzylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1520792.png)

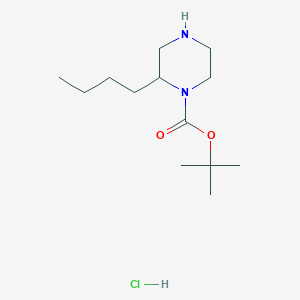

![1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea hydrochloride](/img/structure/B1520797.png)

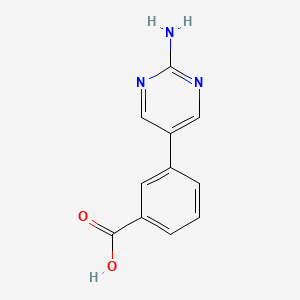

![2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride](/img/structure/B1520798.png)